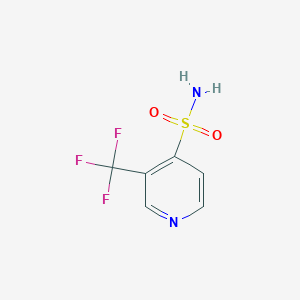
3-(Trifluoromethyl)pyridine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)pyridine-4-sulfonamide is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a sulfonamide functional group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a trifluoromethylated pyridine derivative with a sulfonamide precursor under palladium-catalyzed conditions . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)pyridine-4-sulfonamide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)pyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
科学的研究の応用
3-(Trifluoromethyl)pyridine-4-sulfonamide has numerous applications in scientific research:
作用機序
The mechanism of action of 3-(Trifluoromethyl)pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall efficacy .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom at the 2-position instead of a sulfonamide group.
4-(Trifluoromethyl)pyridine: Lacks the sulfonamide group, making it less versatile in certain applications.
Trifluoromethylpyridines: A broader class of compounds that share the trifluoromethyl group but differ in other functional groups and positions.
Uniqueness
3-(Trifluoromethyl)pyridine-4-sulfonamide stands out due to the combination of the trifluoromethyl and sulfonamide groups, which confer unique chemical and biological properties. This dual functionality enhances its potential in various applications, making it a valuable compound in both research and industry .
特性
分子式 |
C6H5F3N2O2S |
|---|---|
分子量 |
226.18 g/mol |
IUPAC名 |
3-(trifluoromethyl)pyridine-4-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-3-11-2-1-5(4)14(10,12)13/h1-3H,(H2,10,12,13) |
InChIキー |
DAXFEYNTKHYRCA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1S(=O)(=O)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
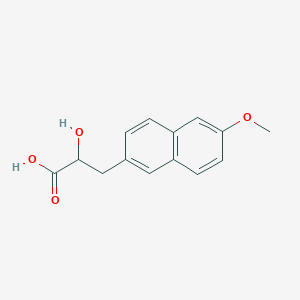
![2-((Benzyloxy)carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13532384.png)
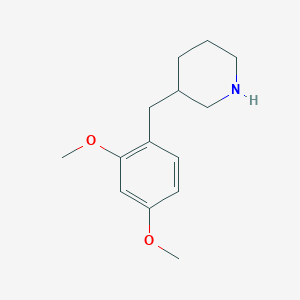
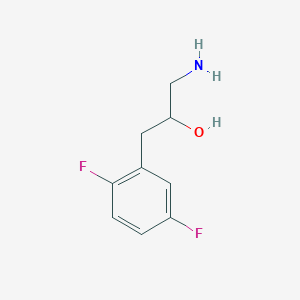

![1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13532408.png)
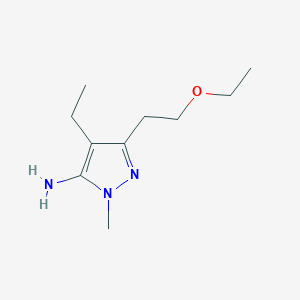
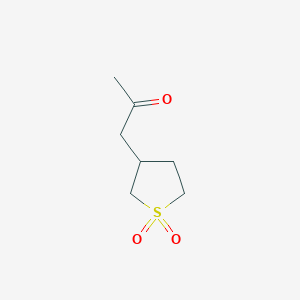
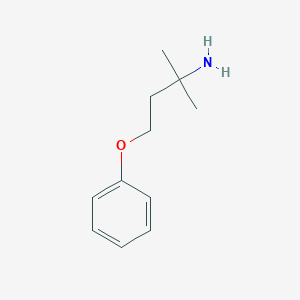
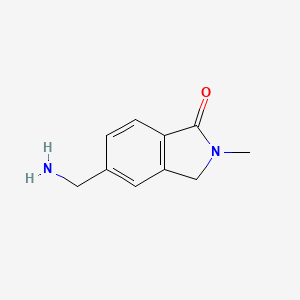
![O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)
![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)
